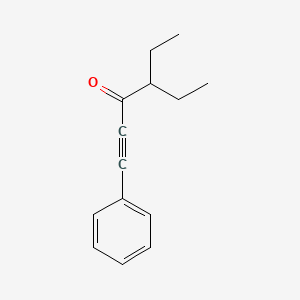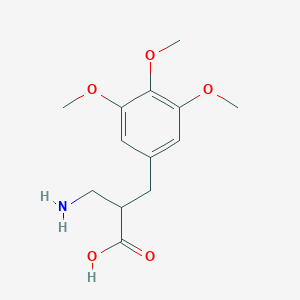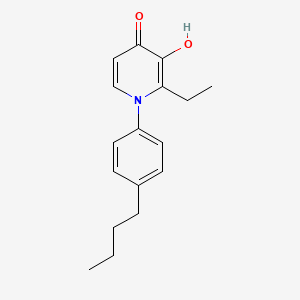![molecular formula C12H13ClO2S B12612115 S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate CAS No. 649569-53-9](/img/structure/B12612115.png)
S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate: is an organic compound characterized by the presence of a chlorophenyl group, a ketone functional group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate typically involves the reaction of 4-chlorobenzaldehyde with a suitable thioester precursor under controlled conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and ethanethiol in the presence of a base catalyst, followed by oxidation to form the desired thioester.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioester linkage allows it to form covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- S-(4-chlorophenyl) benzothioate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate is unique due to its specific structural features, such as the combination of a chlorophenyl group and a thioester linkage. This combination imparts distinct reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, a candidate for drug development, and a useful material in industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Properties
CAS No. |
649569-53-9 |
|---|---|
Molecular Formula |
C12H13ClO2S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
S-[4-(4-chlorophenyl)-4-oxobutyl] ethanethioate |
InChI |
InChI=1S/C12H13ClO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3 |
InChI Key |
MKUSQUFTKFMQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)


![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)


